3-(4-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

Secure this 3-(4-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine for your kinase program. This specific 4-chlorophenyl, 7-N,N-dimethylamino isomer fills a gap in SAR landscapes dominated by 2-halophenyl analogs. Its unique substitution pattern reduces IP risk compared to over-explored series, making it an ideal, novel starting point for hit-to-lead campaigns targeting CDKs, Pim, or CK2. As the critical 'para' comparator, it enables head-to-head screening with the 2-chlorophenyl isomer to determine regioisomer-dependent selectivity.

Molecular Formula C15H15ClN4
Molecular Weight 286.76 g/mol
Cat. No. B5843424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC15H15ClN4
Molecular Weight286.76 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1)N(C)C)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H15ClN4/c1-10-8-14(19(2)3)20-15(18-10)13(9-17-20)11-4-6-12(16)7-5-11/h4-9H,1-3H3
InChIKeyKIKSDFHWDFGJSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine: Core Scaffold and Procurement-Relevant Identity


3-(4-Chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine (C15H15ClN4, MW ≈ 286.76 g/mol) is a fully synthetic, trisubstituted pyrazolo[1,5-a]pyrimidine featuring a 4-chlorophenyl ring at the C3 position and N,N-dimethyl along with a C5-methyl group on the fused heterocyclic core . The pyrazolo[1,5-a]pyrimidine scaffold is a recognized adenine bioisostere widely exploited in kinase inhibitor programs, particularly for cyclin‑dependent kinases (CDKs) and other serine/threonine kinases [1]. This compound’s substitution pattern distinguishes it from the more extensively patented 2‑chlorophenyl and 2‑fluoro‑phenyl analogs described in CDK-inhibitor patents [2].

Why Generic Substitution Fails for 3-(4-Chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine


In‑class pyrazolo[1,5-a]pyrimidines cannot be treated as interchangeable building blocks because subtle positional or electronic variations on the phenyl ring profoundly alter kinase selectivity, cellular permeability, and metabolic stability. Patents exemplifying CDK‑inhibitory series consistently show that moving a chlorine from the 2‑ to the 4‑position, or replacing it with fluorine, yields divergent IC50 values and target profiles [1]. Furthermore, the 7‑N,N‑dimethylamino group introduces distinct basicity and hydrogen-bonding character compared to 7‑NH‑alkyl or 7‑NH‑aryl analogs, which directly impacts ATP‑binding pocket complementarity. Without experimental confirmation for this specific compound, relying on a 2‑chlorophenyl or 7‑NH‑series proxy for experimental design introduces a high risk of uncharacterized potency shifts and off‑target interactions [2].

3-(4-Chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine Quantitative Differentiation Evidence


Regioisomeric Chlorine Position: 4‑Cl vs. 2‑Cl Impact on Physicochemical Descriptors

The 4‑chlorophenyl isomer exhibits a calculated topological polar surface area (tPSA) of approximately 33.6 Ų, compared to an estimated 33.6 Ų for the 2‑chlorophenyl isomer; the key differential parameter is the electronic distribution and dipole moment, which cannot be assumed equivalent without empirical measurement . In pyrazolo[1,5-a]pyrimidine scaffolds, repositioning a chlorine atom from ortho to para is known in the patent literature to alter CDK inhibitory potency, with certain examples showing >5‑fold difference in IC50 values when only the halogen position is varied [1]. No direct experimental comparison for this exact pair has been published.

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

7‑N,N‑Dimethyl Substitution Versus 7‑NH‑Alkyl or 7‑NH‑Aryl Patterns

The N,N‑dimethylamine at C7 confers a tertiary amine character (calculated pKa of the conjugate acid ≈ 2.5–3.5) that differs fundamentally from secondary amines (pKa conjugate acid ≈ 5–8) commonly found in CDK inhibitor leads . In the pyrazolo[1,5-a]pyrimidine CDK2/CDK7 inhibitor series, 7‑NH‑aryl derivatives have shown sub‑micromolar enzymatic IC50 values (e.g., 0.16–0.25 µM), whereas the effects of a 7‑N,N‑dimethyl motif on potency and selectivity remain uncharacterized [1]. This motif eliminates a hydrogen‑bond donor, potentially altering the hinge‑binding mode observed in crystal structures of 7‑NH analogs.

Kinase Selectivity Structural Biology Medicinal Chemistry

Calculated Lipophilicity (clogP) Differentiation from 4‑Fluorophenyl and 4‑Bromophenyl Analogs

The 4‑chlorophenyl substitution gives a calculated logP (clogP) of approximately 3.2, intermediate between the 4‑fluorophenyl analog (clogP ≈ 2.6) and the 4‑bromophenyl analog (clogP ≈ 3.6) . In fragment‑to‑lead progression, a ΔclogP of 0.4–0.6 units can translate into meaningful differences in passive permeability and metabolic clearance, particularly for CNS‑excluded kinase targets where lipophilicity must be tightly controlled [1]. The 4‑Cl derivative thus offers a balanced hydrophobicity window that may reduce the rapid oxidative metabolism often seen with brominated aromatics while avoiding the metabolic defluorination risks of some fluoroaromatics.

Drug Metabolism Pharmacokinetics Lead Optimization

Absence of Target‑Specific Bioactivity Data: A Critical Procurement Consideration

A systematic search of BindingDB, ChEMBL, PubMed, and Google Patents returned no quantitative enzymatic or cellular IC50/Ki data for 3-(4-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine [1]. In contrast, structurally distinct pyrazolo[1,5-a]pyrimidines such as BS‑181 and compound 4k have published CDK inhibitory profiles (e.g., CDK7 IC50 21 nM; CDK2 IC50 880 nM) [2]. The absence of data is itself a differentiation metric: teams requiring literature‑supported targets should consider well‑characterized analogs, whereas those seeking a novel, unencumbered chemical entity for proprietary screening may assign higher value to this compound.

Assay Development Screening Library Design Risk Assessment

3-(4-Chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine: Evidence‑Based Application Scenarios


Kinase Inhibitor Fragment‑Based Drug Discovery (FBDD) with a Novel Chlorophenyl Vector

Teams conducting fragment‑based or high‑throughput screening against CDKs, Pim kinases, or CK2 can use this compound as a 3‑(4‑chlorophenyl)‑7‑dimethylamino‑pyrazolo[1,5-a]pyrimidine template. Its positioning fills a gap in the published SAR landscape, which predominantly features 2‑halophenyl or 7‑NH‑aryl analogs [1]. The intermediate lipophilicity (clogP ≈ 3.2) may offer an advantage over more lipophilic brominated analogs when optimizing for metabolic stability [2].

Regioisomeric Selectivity Probe in Medicinal Chemistry SAR Exploration

For research groups elucidating the impact of halogen position on target binding, this 4‑chlorophenyl isomer serves as the critical ‘para’ comparator to the commercially available 2‑chlorophenyl isomer. Even in the absence of pre‑existing potency data, head‑to‑head parallel screening of the two isomers can reveal regioisomer‑dependent kinase selectivity, a key determinant in lead advancement [1]. Such studies explicitly address the risk of assuming that ortho and para chloroaryl substituents are functionally equivalent.

Scaffold‑Hopping Reference Compound for Pyrazolo[1,5-a]pyrimidine Core Optimization

The N,N‑dimethyl substitution at C7 provides a tertiary amine reference point distinct from secondary amine series. Incorporating this compound into a core‑hopping panel allows medicinal chemists to evaluate how the loss of a hydrogen‑bond donor at the hinge region affects potency and selectivity across a kinase panel, generating SAR that can differentiate the scaffold from imidazo[1,2‑b]pyridazine or pyrazolo[3,4‑d]pyrimidine alternatives [2].

Proprietary Screening Library Expansion with an Under‑Characterized Chemotype

Pharmaceutical and biotechnology organizations seeking to bolster proprietary screening collections with novel, patent‑unencumbered chemotypes can procure this compound precisely because of its lack of extensive prior art. Its structural uniqueness relative to over‑explored 2‑chlorophenyl and 2‑fluoro‑phenyl series reduces the risk of intellectual property entanglement while providing a fresh starting point for hit‑to‑lead campaigns [1].

Quote Request

Request a Quote for 3-(4-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.